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molecular formula C10H14N2O B8718946 4-amino-N,3,5-trimethylbenzamide

4-amino-N,3,5-trimethylbenzamide

Cat. No. B8718946
M. Wt: 178.23 g/mol
InChI Key: KIQXSRKPXDNMRQ-UHFFFAOYSA-N
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Patent
US08642585B2

Procedure details

10% Palladium on carbon (100 mg) is added to a solution of N,3,5-trimethyl-4-nitrobenzamide (1 g) in methanol (10 mL) and the mixture is hydrogenated for 3 hours under 3 bar hydrogen pressure. Then the catalyst is filtered off and washed with methanol. The combined mother liquors are concentrated to give the title compound. Yield: 850 mg; LC (method 21): tR=6.02; Mass spectrum (ESI+): m/z=179 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,3,5-trimethyl-4-nitrobenzamide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[C:6]([CH3:14])[CH:5]=1.[H][H]>[Pd].CO>[NH2:11][C:7]1[C:6]([CH3:14])=[CH:5][C:4]([C:3]([NH:2][CH3:1])=[O:15])=[CH:9][C:8]=1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
N,3,5-trimethyl-4-nitrobenzamide
Quantity
1 g
Type
reactant
Smiles
CNC(C1=CC(=C(C(=C1)C)[N+](=O)[O-])C)=O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined mother liquors are concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NC)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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